molecular formula C24H22ClN3O4 B5362524 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5362524
M. Wt: 451.9 g/mol
InChI Key: MLPVFMIHUMXGJA-LSDHQDQOSA-N
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Description

“5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may interact with enzymes or receptors to exert its effects. The imidazole ring is known to interact with metal ions and proteins, which could be part of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-thione

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c1-32-19-9-5-17(6-10-19)22(29)20-21(16-3-7-18(25)8-4-16)28(24(31)23(20)30)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPVFMIHUMXGJA-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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